molecular formula C20H17N3OS B2418010 2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031625-21-4

2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2418010
M. Wt: 347.44
InChI Key: ITJSOAREMPCVOP-UHFFFAOYSA-N
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Description

The compound “2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” belongs to a class of compounds known as thioxopyrimidines . Thioxopyrimidines and their condensed analogs are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Synthesis and Biological Activity

Research has shown a broad interest in the synthesis and evaluation of pyrrolopyrimidine derivatives for their potential biological activities. For instance, studies have synthesized new derivatives and explored their anti-inflammatory, CNS depressant, and antimicrobial activities, highlighting the chemical versatility and potential therapeutic applications of these compounds:

  • Antimicrobial Activity : Pyrrolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds synthesized from this class have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents against microbial infections (Maddila et al., 2016).

  • Anti-HIV Activity : The synthesis of novel dihydropyrazolopyrimidinone derivatives, explored for various pharmacological properties, includes studies on antiviral, antibacterial, antitumor, and anti-inflammatory effects. These compounds, including pyrazolopyrimidine systems, possess a wide range of biological activities, highlighting their significance in medical chemistry (Önal et al., 2008).

  • Antitumor Activity : The synthesis and evaluation of pyrrolopyrimidine derivatives for their antitumor activity have been documented. Compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been identified as potent inhibitors of mammalian dihydrofolate reductase, with significant activity against specific cancer models (Grivsky et al., 1980).

properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-13-7-5-6-10-15(13)12-25-20-22-17-16(14-8-3-2-4-9-14)11-21-18(17)19(24)23-20/h2-11,21H,12H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJSOAREMPCVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2)NC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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